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Compound of Interest

Compound Name: 3-(Iodomethyl)oxetane

Cat. No.: B1321374 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
(Iodomethyl)oxetane, a valuable building block in medicinal chemistry. The following sections

detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, along with detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for 3-
(Iodomethyl)oxetane. It is important to note that while extensive searches have been

conducted, publicly available experimental spectra for this specific compound are limited.

Therefore, the NMR and IR data are based on established principles of spectroscopy and

comparison with analogous oxetane derivatives. The mass spectrometry data is based on

computational predictions.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-(Iodomethyl)oxetane
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Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~ 4.7 - 4.9 Multiplet 2H
Oxetane ring CH₂ (cis

to iodomethyl)

~ 4.5 - 4.7 Multiplet 2H
Oxetane ring CH₂

(trans to iodomethyl)

~ 3.5 - 3.7 Multiplet 1H Oxetane ring CH

~ 3.3 - 3.5 Doublet 2H CH₂I

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-(Iodomethyl)oxetane

Chemical Shift (δ) (ppm) Assignment

~ 75 - 80 Oxetane ring CH₂

~ 35 - 40 Oxetane ring CH

~ 5 - 10 CH₂I

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Absorption Data for 3-(Iodomethyl)oxetane

Wavenumber (cm⁻¹) Intensity Assignment

~ 2960 - 2850 Strong C-H stretching (CH₂ and CH)

~ 1150 - 1050 Strong C-O-C stretching (ether)

~ 980 Strong Oxetane ring breathing

~ 600 - 500 Medium C-I stretching

Table 4: Predicted Mass Spectrometry (MS) Data for 3-(Iodomethyl)oxetane
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m/z Ion

198.96144 [M+H]⁺

220.94338 [M+Na]⁺

197.95361 [M]⁺

196.94688 [M-H]⁻

71.04968 [M-I]⁺

Predicted data from PubChemLite.

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above. These protocols are generalized for small organic molecules and can be

specifically adapted for 3-(Iodomethyl)oxetane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Weigh approximately 5-10 mg of 3-(Iodomethyl)oxetane for ¹H NMR and 20-50 mg for ¹³C

NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃) in a clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

¹H NMR Acquisition Parameters:

Pulse Sequence: Standard single-pulse sequence.
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Number of Scans: 16-64 scans.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters:

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.

Data Processing:

Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.

Phase the spectrum to achieve a flat baseline.

Reference the spectrum to the solvent peak or the internal standard.

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of liquid or solid 3-(Iodomethyl)oxetane directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:
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Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

A background spectrum of the clean ATR crystal should be collected prior to the sample

spectrum.

Data Processing:

The sample spectrum is ratioed against the background spectrum to produce the final

absorbance or transmittance spectrum.

Identify and label the significant absorption peaks.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or

Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization

- ESI or Electron Impact - EI).

Sample Preparation (for ESI):

Prepare a dilute solution of 3-(Iodomethyl)oxetane (approximately 1 µg/mL) in a suitable

solvent (e.g., methanol or acetonitrile).

Introduce the sample into the mass spectrometer via direct infusion or through a liquid

chromatography (LC) system.

Data Acquisition (ESI-MS):

Ionization Mode: Positive or negative ion mode.

Mass Range: m/z 50-500.

Capillary Voltage: 3-4 kV.
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Fragmentor Voltage: Can be varied to induce fragmentation for MS/MS analysis.

Data Processing:

The acquired data is processed to generate a mass spectrum showing the relative

abundance of ions as a function of their mass-to-charge ratio (m/z).

Identify the molecular ion peak and major fragment ions.

Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a small

molecule like 3-(Iodomethyl)oxetane.
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Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of small molecules.

To cite this document: BenchChem. [Spectroscopic Profile of 3-(Iodomethyl)oxetane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1321374#spectroscopic-data-for-3-iodomethyl-
oxetane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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